molecular formula C56H80O2 B12052139 Menaquinone-9-13C6

Menaquinone-9-13C6

Katalognummer: B12052139
Molekulargewicht: 791.2 g/mol
InChI-Schlüssel: WCRXHNIUHQUASO-PESLFLFUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Menaquinone-9-13C6 is a labeled form of Menaquinone-9, which is a subtype of Vitamin K2. Vitamin K2 is a lipid-soluble vitamin that plays a crucial role in blood coagulation and bone metabolism. The “13C6” label indicates that six carbon atoms in the compound are replaced with the stable isotope carbon-13, making it useful for various scientific research applications, particularly in tracing and quantification studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Menaquinone-9-13C6 typically involves the incorporation of carbon-13 into the menaquinone structure. This can be achieved through chemical synthesis using labeled precursors. The process often involves multiple steps, including the formation of the naphthoquinone ring and the attachment of the polyisoprenyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. These microorganisms are fed with carbon-13 labeled substrates, which are then incorporated into the menaquinone structure during biosynthesis. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Menaquinone-9-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function and stability in biological systems.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can produce hydroquinone forms .

Wissenschaftliche Forschungsanwendungen

Menaquinone-9-13C6 has a wide range of scientific research applications:

Wirkmechanismus

Menaquinone-9-13C6 exerts its effects by participating in the electron transport chain in bacteria, where it plays a crucial role in ATP generation. It acts as an electron carrier, shuttling electrons between different enzyme complexes. In humans, it functions as a cofactor for γ-glutamyl carboxylase, which is involved in the carboxylation of specific proteins required for blood clotting and bone health .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Menaquinone-9-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications that require precise tracing and quantification. This labeling allows for detailed studies of metabolic pathways and the behavior of Vitamin K2 in various biological systems .

Eigenschaften

Molekularformel

C56H80O2

Molekulargewicht

791.2 g/mol

IUPAC-Name

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione

InChI

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+/i12+1,13+1,38+1,39+1,53+1,54+1

InChI-Schlüssel

WCRXHNIUHQUASO-PESLFLFUSA-N

Isomerische SMILES

CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Kanonische SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.